molecular formula C20H19NO5 B1236870 citracridone I CAS No. 81525-61-3

citracridone I

Cat. No.: B1236870
CAS No.: 81525-61-3
M. Wt: 353.4 g/mol
InChI Key: DIDVBISMWJGFOF-UHFFFAOYSA-N
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Description

Citracridone I, also known as citra-i, belongs to the class of organic compounds known as acridones . It is found, on average, in the highest concentration within sweet oranges (Citrus sinensis) . The molecular formula of this compound is C20H19NO5 .


Synthesis Analysis

This compound is a secondary metabolite found in the roots of Citrus sinensis . It is isolated using column chromatography and characterized depending on different spectroscopic techniques .


Molecular Structure Analysis

This compound contains a total of 48 bonds; 29 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 aromatic ketone, 1 aromatic tertiary amine, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is a product of chemical profiling of the dichloromethane fraction of Citrus sinensis root .


Physical and Chemical Properties Analysis

This compound has a molar mass of 353.37 . It is soluble in water at a concentration of 1.741 mg/L at 25 °C .

Scientific Research Applications

Bioactive Properties

Citracridone I, derived from Citrus aurantium, has shown significant bioactivity in scientific research. It exhibits notable antioxidant and urease inhibition activities. Specifically, this compound demonstrates a marked ability to inhibit urease, with IC50 values indicating its potential as a bioactive compound in various applications. This finding suggests its relevance in fields related to enzymatic regulation and potentially in agricultural or medical contexts where urease activity is a factor (Bissim et al., 2019).

Chemical Isolation and Derivatives

This compound has been successfully isolated from plants like Citrus aurantium, and its structure has been elucidated through comprehensive spectroscopic analyses. Research has also focused on producing derivatives of this compound, such as its monoacetyl derivatives, to explore their potential bioactivities. This area of study is significant for understanding the compound's chemistry and its potential modified forms, which could have varied applications in pharmacology and biochemistry (Bissim et al., 2019).

Cytotoxicity Analysis

In addition to its bioactive properties, this compound has been examined for its cytotoxicity effects. Studies have tested its impact on various human cell lines, including large cell lung cancer and squamous carcinoma cell lines. These investigations are crucial for assessing the safety and potential therapeutic applications of this compound, especially in the context of cancer research and treatment (Bissim et al., 2019).

Phytochemical Research

The phytochemical research on Citrus × paradisi has led to the isolation of this compound, among other compounds. This work contributes to the broader understanding of the chemical constituents of Citrus species and their potential applications in various scientific fields, including natural product chemistry and pharmacognosy (Malolo et al., 2023).

Properties

CAS No.

81525-61-3

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

6,10-dihydroxy-11-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-13(23)15-16(10)21(3)17-11(18(15)24)5-6-12(22)19(17)25-4/h5-9,22-23H,1-4H3

InChI Key

DIDVBISMWJGFOF-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OC)O)C)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OC)O)C)O)C

melting_point

275-278°C

81525-61-3

physical_description

Solid

Synonyms

Citra-I
citracridone-I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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